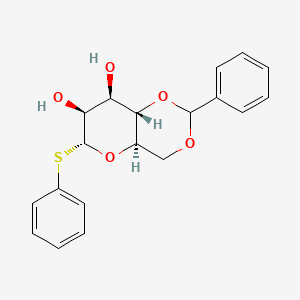

Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside (PBTMP) is a synthetic compound derived from thiomannopyranoside, a naturally occurring sugar found in plants. PBTMP has been studied extensively for its potential applications in various scientific research fields.

Applications De Recherche Scientifique

Carbohydrate Chemistry

Scientific Field

Carbohydrate Chemistry Application Summary: This compound is pivotal in the stereocontrolled synthesis of β-mannopyranosides, addressing a classical problem in carbohydrate chemistry . Methods of Application:

- Utilizing fluoroboric acid as a catalyst for benzylidenation, allowing purification by simple crystallization . Results Summary: The method enables the production of multigram quantities of the compound, facilitating β-mannosylation on a larger scale .

Cancer Research

Scientific Field

Biomedical Research - Oncology Application Summary: It’s used in cancer research for its potential in targeted drug delivery and cellular uptake . Methods of Application:

- Evaluation of anti-tumor effects in various cancer cell lines . Results Summary: Demonstrated notable anti-tumor effects, contributing to the development of new cancer therapies .

Viral Infection Research

Scientific Field

Virology Application Summary: The compound aids in researching viral infections, with a focus on its mechanism of action against disease-causing agents . Methods of Application:

- Assessing its role in enhancing antiviral drug potency . Results Summary: Showcased promise in aiding the development of antiviral drugs with efficient mechanisms of action .

Drug Delivery Systems

Scientific Field

Pharmacology Application Summary: Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside facilitates targeted drug delivery, improving drug stability and efficacy . Methods of Application:

- Testing for improved stability and controlled release . Results Summary: Enhanced drug stability and efficient delivery to targeted sites, optimizing therapeutic outcomes .

Cellular Uptake Studies

Scientific Field

Cell Biology Application Summary: The compound is instrumental in studying cellular uptake mechanisms, crucial for drug efficacy . Methods of Application:

- Analyzing the impact on cellular metabolic pathways . Results Summary: Improved understanding of cellular uptake processes, leading to better drug design strategies .

Carbohydrate-Protein Interactions

Scientific Field

Biochemistry Application Summary: It plays a significant role in exploring the interactions between carbohydrates and proteins, essential for enzymatic activity . Methods of Application:

- Observing binding affinities and reaction kinetics . Results Summary: Insights into enzymatic mechanisms and protein-carbohydrate binding dynamics, aiding in enzyme design .

Each of these applications demonstrates the versatility of Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside in advancing scientific research across various fields. The detailed methods and significant results highlight its importance in contributing to our understanding and development of new therapeutic strategies.

Inflammatory Diseases Research

Scientific Field

Immunology Application Summary: This compound is used in the study of inflammatory diseases such as arthritis, asthma, and dermatitis . Methods of Application:

- Evaluation in cellular and animal models of inflammation . Results Summary: The studies have shown potential in reducing inflammatory responses, providing a pathway for new therapeutic approaches .

Antimicrobial Activity

Scientific Field

Microbiology Application Summary: The compound has been studied for its antimicrobial properties against bacterial, viral, and fungal infections . Methods of Application:

Propriétés

IUPAC Name |

(4aR,6R,7S,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16+,17-,18?,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNIQCYVYFGHSI-HFHYLLLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)